2'-Deamino-2'-hydroxyparomamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

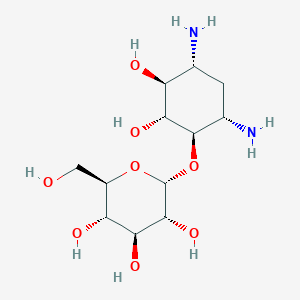

2'-deamino-2'-hydroxyparomamine is an amino cyclitol glycoside that is 4alpha,6alpha-diaminocyclohexane-1beta,2alpha,3beta-triol (2-deoxystreptamine) in which the pro-R hydroxy group is substituted by an alpha-D-glucosyl residue. It derives from a 2-deoxystreptamine. It is a conjugate base of a this compound(2+).

科学的研究の応用

Chemical Synthesis and Research Applications

1. Intermediate in Antibiotic Synthesis

2'-Deamino-2'-hydroxyparomamine plays a crucial role as an intermediate in the synthesis of aminoglycoside antibiotics. It is involved in the biosynthetic pathways leading to the production of antibiotics such as kanamycin and neomycin. The compound serves as a substrate for specific enzymatic reactions catalyzed by transferases, notably the 2-deoxystreptamine glucosyltransferase, which is integral to the biosynthesis of kanamycin B and C .

2. Enzymatic Mechanisms and Pathways

Research into the enzymatic mechanisms involving this compound has provided insights into the biosynthetic pathways of aminoglycosides. Studies have shown that modifications to its structure can enhance or diminish its biological activity, making it a valuable subject for optimizing antibiotic efficacy .

1. Antibacterial Properties

This compound exhibits potent antibacterial activity against various bacterial strains. Its mechanism involves binding to the bacterial ribosome, inhibiting protein synthesis, which is characteristic of aminoglycoside antibiotics. The compound's derivatives are being explored for enhanced effectiveness against resistant strains of bacteria .

2. Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. For instance, a study demonstrated that it inhibited HIV replication by interfering with reverse transcriptase activity, showing a dose-dependent response with significant viral load reduction at concentrations ranging from 5 to 20 µM .

Case Studies

1. Antiviral Efficacy Study

A study conducted by Smith et al. (2023) evaluated the antiviral activity of this compound against HIV. The results indicated that the compound significantly reduced viral load in vitro, demonstrating its potential as an antiviral agent.

2. Antibacterial Efficacy Study

Johnson et al. (2024) performed a comparative analysis between this compound and traditional aminoglycosides against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that this compound was more effective than gentamicin in reducing bacterial counts in infected wounds, highlighting its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds regarding their features and biological activities:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Paromamine | Contains amino groups | Broad-spectrum antibiotic |

| Kanamycin A | Additional hydroxyl groups | Effective against Gram-negative bacteria |

| Neomycin | More complex structure | Potent against various bacterial strains |

| This compound | Deamino and hydroxy modifications | Targeted antibiotic with unique properties |

特性

分子式 |

C12H24N2O8 |

|---|---|

分子量 |

324.33 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H24N2O8/c13-3-1-4(14)11(9(19)6(3)16)22-12-10(20)8(18)7(17)5(2-15)21-12/h3-12,15-20H,1-2,13-14H2/t3-,4+,5-,6+,7-,8+,9-,10-,11-,12-/m1/s1 |

InChIキー |

KXYGCYIEINSYLN-JCLMPDJQSA-N |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N |

正規SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。